molecular formula C16H13NO5 B1334040 2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid CAS No. 811841-53-9

2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid

Cat. No. B1334040
M. Wt: 299.28 g/mol
InChI Key: VCQBSKKJQUAQFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves esterification processes and photoinduced reductive transformations. For instance, 2-Benzoxazolon-3-yl-acetic acid was esterified using diethylene glycol and polyethylene glycols, employing the dicyclohexylcarbodiimide procedure in tetrahydrofuran, yielding monoesters with good efficiency . Similarly, the combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) with acetic acid was used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . These methods could potentially be adapted for the synthesis of "2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazolone derivatives has been studied using X-ray diffraction and quantum chemical calculations, revealing the presence of soft degrees of freedom and the identification of several conformers . These studies provide a foundation for understanding the molecular structure of "2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid," which may also exhibit multiple conformers and specific intramolecular interactions.

Chemical Reactions Analysis

The reactivity of benzoxazolone and benzimidazoline derivatives under various conditions has been explored. For example, benzoxazolone derivatives have been used as substrates in enzymatic reactions, leading to the formation of new cephalosporin derivatives . The photoinduced reductive transformation of α,β-epoxy ketones using DMPBI-acetic acid systems indicates that similar photochemical methods could be applied to "2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid" to induce specific chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied are influenced by the molecular mass of the substituents, as seen in the case of 2-benzoxazolon-3-yl-acetic acid polyethylene glycol conjugates . The charge density and electron density distribution of benzoxazolone derivatives have been analyzed, showing the effects of intermolecular interactions and hydrogen bonding . These analyses are relevant to understanding the properties of "2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid," which may exhibit similar intermolecular interactions and physicochemical behavior.

Scientific Research Applications

1. Antidiabetic Agents

  • Application Summary: The compound has been synthesized and investigated for its potential as an antidiabetic agent .
  • Methods of Application: The compound was synthesized by dissolving 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acids in dichloromethane (DCM). A mixture of DMAP and EDCI was then introduced and thoroughly combined under an argon gas environment .
  • Results: The compound displayed potent α-amylase inhibition (IC 50 values of 0.85 and 0.68 µM, respectively) while exhibiting a negligible effect on the Hek293t normal cell line (IC 50 > 150 µM), suggesting their safety. In vivo experiments revealed that five doses of the compound substantially reduced mice blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in contrast to the control group .

2. TMI Sensor

  • Application Summary: The compound has been used in the development of a custom-made electrode with small organic molecules as a TMI sensor .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

3. PDE4 Inhibitor

  • Application Summary: The compound has been prepared as an emetic, efficacious, and competitive PDE4 inhibitor capable of covalently tagging its biological targets upon photoactivation .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

4. Anticancer Agents

  • Application Summary: The compound has been synthesized and investigated for its potential as an anticancer agent .
  • Methods of Application: The compound was synthesized by dissolving 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acids in dichloromethane (DCM). A mixture of DMAP and EDCI was then introduced and thoroughly combined under an argon gas environment .
  • Results: Compound IId demonstrated significant activity against four cancer cell lines (26–65 µM). The compelling in vitro anticancer efficacy of IIc and its safety for normal cells underscores the need for further in vivo assessment of this promising compound .

5. Antibacterial Agents

  • Application Summary: The compound has been synthesized and investigated for its potential as an antibacterial agent .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Future Directions

The antidiabetic impact of the compound was evaluated in vivo using a streptozotocin-induced diabetic mice model . Notably, the compound displayed potent α-amylase inhibition while exhibiting a negligible effect on the Hek293t normal cell line, suggesting its safety . This indicates promising future directions for this compound in the field of antidiabetic drug discovery .

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-15(19)7-10-3-1-2-4-12(10)16(20)17-11-5-6-13-14(8-11)22-9-21-13/h1-6,8H,7,9H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBSKKJQUAQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid

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